molecular formula C7H4Br2ClF B2437543 6-Bromo-3-chloro-2-fluorobenzyl bromide CAS No. 1820741-85-2

6-Bromo-3-chloro-2-fluorobenzyl bromide

Cat. No. B2437543
CAS RN: 1820741-85-2
M. Wt: 302.37
InChI Key: OOMIPLMFXHBMQC-UHFFFAOYSA-N
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Description

“6-Bromo-3-chloro-2-fluorobenzyl bromide” is a chemical compound with the CAS Number: 1820741-85-2 . Its IUPAC name is 1-bromo-2-(bromomethyl)-4-chloro-3-fluorobenzene . It is a solid at ambient temperature .


Molecular Structure Analysis

The molecular weight of “6-Bromo-3-chloro-2-fluorobenzyl bromide” is 302.37 . Its InChI code is 1S/C7H4Br2ClF/c8-3-4-5(9)1-2-6(10)7(4)11/h1-2H,3H2 .


Physical And Chemical Properties Analysis

“6-Bromo-3-chloro-2-fluorobenzyl bromide” is a solid at ambient temperature . It has a molecular weight of 302.37 .

Scientific Research Applications

  • Synthesis of Radiotracers and Neuroleptics :

    • Hatano, Ido, and Iwata (1991) described the synthesis of o- and p- [18F]fluorobenzyl bromides, including methods similar to 6-Bromo-3-chloro-2-fluorobenzyl bromide, for use in the preparation of labeled neuroleptics and radiotracers for positron emission tomography (PET) (Hatano, Ido, & Iwata, 1991).
  • Role in Enzymatic Processes :

    • Research by Reynolds et al. (1988) explored the differential reactivity of halomethylbenzoyl formates, including compounds structurally related to 6-Bromo-3-chloro-2-fluorobenzyl bromide, with enzymes. These compounds ranged from normal substrates to potent competitive inhibitors, influencing enzymatic pathways (Reynolds, Garcia, Kozarich, & Kenyon, 1988).
  • Development of Anticancer Agents :

  • Investigation in Electrochemical Processes :

    • Horio et al. (1996) studied the electrochemical fluorination of halobenzenes, which includes compounds analogous to 6-Bromo-3-chloro-2-fluorobenzyl bromide. This research provided insights into side reactions during the fluorination process (Horio, Momota, Kato, Morita, & Matsuda, 1996).
  • Synthesis of Novel Complexes for Cytotoxicity Studies :

Safety and Hazards

This compound is considered hazardous. It has a GHS05 pictogram, with the signal word “Danger”. It may cause severe skin burns and eye damage, and may also cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

6-Bromo-3-chloro-2-fluorobenzyl bromide is a chemical compound with a molecular weight of 302.37 It’s often used in organic synthesis , suggesting that its targets could be various depending on the specific reactions it’s involved in.

Mode of Action

It’s known to be used in suzuki–miyaura coupling , a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

It’s used in the synthesis of 4-chlorobenzoimidazo , indicating that it may be involved in the biochemical pathways leading to the formation of this compound.

Result of Action

It’s known that the compound can cause burns of eyes, skin, and mucous membranes . This suggests that it has a significant impact at the cellular level, likely causing cell damage or death in tissues it comes into contact with.

properties

IUPAC Name

1-bromo-2-(bromomethyl)-4-chloro-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2ClF/c8-3-4-5(9)1-2-6(10)7(4)11/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMIPLMFXHBMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)F)CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-chloro-2-fluorobenzyl bromide

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